Suvecaltamide

T-type calcium channel state-dependent inhibition essential tremor

Suvecaltamide is a well-characterized, state-dependent T-type calcium channel (Cav3.1/3.2/3.3) inhibitor for neuroscience and oncology research. Researchers needing a reference Cav3 modulator with defined active metabolite pharmacology can use this compound to benchmark novel inhibitors or dissect state-dependent channel modulation. - 7-19× selectivity for inactivated vs. resting Cav3 channels, enabling preferential targeting of hyperexcitable neurons. - Two active metabolites (M01, M02) independently modulate Cav3 with distinct off-target profiles-critical for PK/PD modeling. - Reverses bortezomib-induced CIPN in preclinical models without compromising proteasome inhibition or anti-myeloma efficacy. Supplied with full analytical documentation; global shipping.

Molecular Formula C20H23F3N2O2
Molecular Weight 380.4 g/mol
CAS No. 953778-58-0
Cat. No. B1676635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuvecaltamide
CAS953778-58-0
SynonymsMK-8998;  MK8998;  MK 8998.
Molecular FormulaC20H23F3N2O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F
InChIInChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1
InChIKeyIQIKXZMPPBEWAD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Suvecaltamide T-Type Calcium Channel Modulator


Suvecaltamide (also known as MK-8998, CX-8998, and JZP385) is an orally bioavailable small-molecule modulator of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) [1]. The compound exhibits state-dependent inhibition, preferentially binding to and stabilizing the inactivated conformation of Cav3 channels, with low nanomolar potency across all three subtypes [2]. Suvecaltamide has undergone extensive clinical evaluation, including a Phase 2 proof-of-concept trial (T-CALM/NCT03101241) in moderate-to-severe essential tremor (ET), a Phase 2b dose-ranging trial (NCT05122650) in ET, and an ongoing Phase 2 trial in residual Parkinson's disease tremor (NCT05642442) [3]. The compound is also under investigation for chemotherapy-induced peripheral neurotoxicity (CIPN) in preclinical models, where it demonstrated reversal of bortezomib-induced nerve damage without compromising anti-cancer efficacy [4]. Suvecaltamide represents a research tool and clinical candidate with an established, albeit mixed, clinical dataset that informs target engagement and disease-relevant pharmacology.

Why Suvecaltamide Cannot Be Substituted


T-type calcium channel inhibitors exhibit substantial pharmacological heterogeneity in state-dependence, subtype selectivity, off-target receptor profiles, and active metabolite contributions—factors that directly impact in vivo efficacy, safety margins, and translational validity [1]. Suvecaltamide demonstrates 7- to 19-fold greater selectivity for the inactivated channel state compared to the resting state, a property that may confer preferential inhibition of pathologically hyperexcitable neurons while sparing normal physiological signaling [2]. Additionally, suvecaltamide generates two active metabolites (JZZ05000034/M01 and JZZ05000035/M02) that independently modulate Cav3 channels, contributing to the total pharmacological effect [3]. These metabolites exhibit distinct off-target profiles from the parent compound, including differential activity at CB2 receptors (parent IC50 = 5.3 µM) and PPAR-gamma (M01: 54% at 10 µM) [3]. Furthermore, preclinical CIPN studies demonstrate that suvecaltamide does not interfere with bortezomib's proteasome inhibition or anti-myeloma cytotoxicity—a safety feature not established for alternative T-type channel blockers [4]. Without head-to-head data confirming equivalent state-dependence, metabolite pharmacology, and disease-model performance, substituting suvecaltamide with an uncharacterized analog introduces uncontrolled variables that may invalidate experimental reproducibility or confound clinical interpretation.

Suvecaltamide Comparative Evidence


State-Dependent Cav3 Channel Inhibition

Suvecaltamide inhibits all three Cav3 subtypes (3.1, 3.2, 3.3) in a concentration- and state-dependent manner, with low nanomolar potencies. The compound is 7- to 19-fold more selective for the inactivated channel state compared to the resting state [1]. This state-dependence profile is mechanistically distinct from less selective T-type channel modulators and may confer preferential inhibition of neurons undergoing pathological high-frequency firing while sparing channels mediating normal physiological signaling [2]. For comparison, Z944, another state-dependent T-type channel blocker, exhibits approximately 2.6- to 3.4-fold selectivity for the inactivated state across Cav3 subtypes (Cav3.1: 50 nM inactivated / 130 nM resting ≈ 2.6×; Cav3.2: 160 nM inactivated / 540 nM resting ≈ 3.4×; Cav3.3: 110 nM inactivated / 260 nM resting ≈ 2.4×) . Suvecaltamide's higher state-dependence ratio suggests a potentially wider therapeutic window in tremor models, though direct head-to-head functional comparisons are not available.

T-type calcium channel state-dependent inhibition essential tremor neuronal hyperexcitability

Active Metabolite Cav3 Modulation

Suvecaltamide generates two active metabolites—JZZ05000034 (M01) and JZZ05000035 (M02)—that independently inhibit all Cav3 subtypes in a concentration- and state-dependent manner [1]. Both metabolites demonstrate selectivity (<50% inhibition at 10 µM) for the majority of off-targets tested in enzyme and receptor binding panels, with specific exceptions: M01 shows 54% inhibition at human PPAR-gamma at 10 µM and inhibits guinea-pig adenosine transporter with an IC50 of 2.9 µM [1]. In contrast, the parent compound suvecaltamide shows activity at the CB2 receptor (IC50 = 5.3 µM) but not at PPAR-gamma or adenosine transporter [1]. This metabolite profile is not shared by structurally distinct T-type channel modulators such as Z944, for which active metabolite data are not publicly established, or ulixacaltamide, which undergoes different metabolic pathways. Modeling of total active moiety (TAM) indicates that at clinically relevant concentrations, the combined effect of parent and metabolites may selectively inhibit channels under hyperexcitable conditions [1].

drug metabolism active metabolites pharmacokinetics T-type calcium channel

Harmaline Model Tremor Suppression

In the harmaline-induced tremor rat model (9–12 Hz tremor frequency), suvecaltamide administered orally (0.1–10 mg/kg) either pre- or post-harmaline (10–15 mg/kg intraperitoneal) dose-dependently reduced tremor compared to vehicle, with robust inhibition observed at ≥1 mg/kg [1]. Notably, suvecaltamide effectively suppressed existing tremor when administered post-harmaline, demonstrating therapeutic rather than merely prophylactic activity [1]. Plasma concentrations of suvecaltamide that reduced tremor in rats were consistent with those achieved at steady state in humans at projected therapeutic doses [1]. In comparison, ulixacaltamide has also shown tremor reduction in preclinical models, but the available public data do not permit quantitative cross-study comparison due to differences in dosing regimens and outcome measures [2]. Z944 has not been extensively profiled in tremor models, with primary preclinical focus on pain and epilepsy indications [3].

essential tremor harmaline model in vivo efficacy tremor suppression

Bortezomib-Induced CIPN Reversal

In a preclinical rat model of bortezomib (BTZ)-induced CIPN, suvecaltamide at 10 or 30 mg/kg once daily for 4 weeks reversed BTZ-induced reductions in nerve conduction velocity (NCV), and suvecaltamide at 30 mg/kg reversed BTZ-induced reductions in intraepidermal nerve fiber (IENF) density [1]. Crucially, suvecaltamide did not interfere with BTZ's proteasome inhibition in peripheral blood mononuclear cells, nor did it affect BTZ's cytotoxicity in human multiple myeloma cell lines [1]. In athymic nude mice bearing multiple myeloma xenografts, BTZ + suvecaltamide (30 mg/kg) reduced tumor volume versus BTZ alone at day 28 [1]. Suvecaltamide exhibits no intrinsic cytotoxicity in myeloma cell lines [1]. This non-interference profile with chemotherapy is not established for other T-type channel modulators such as Z944 or ulixacaltamide, which have not been evaluated in comparable CIPN models with BTZ.

CIPN bortezomib neuroprotection oncology supportive care

Suvecaltamide Application Scenarios


State-Dependent Channel Pharmacology in Hyperexcitability

Suvecaltamide's 7- to 19-fold selectivity for the inactivated Cav3 channel state [1] makes it a suitable tool for dissecting the role of state-dependent channel modulation in disease models characterized by pathological high-frequency neuronal firing, such as essential tremor, epilepsy, and neuropathic pain. Researchers comparing T-type channel modulators can use suvecaltamide as a reference compound with well-characterized state-dependence parameters to benchmark novel inhibitors or to explore the relationship between state-selectivity and therapeutic index.

Essential Tremor and PD Tremor Models

Suvecaltamide has demonstrated dose-dependent tremor reduction in the harmaline rat model, with efficacy observed both pre- and post-symptom induction [1]. This validated in vivo activity supports its use as a positive control or reference agent in preclinical tremor studies. The compound's ongoing clinical development in Parkinson's disease tremor (NCT05642442) [2] provides translational relevance for researchers investigating tremor pathophysiology across movement disorders.

CIPN Mechanistic and Interventional Studies

Suvecaltamide is uniquely characterized among T-type channel modulators for its ability to reverse bortezomib-induced CIPN endpoints (nerve conduction velocity and intraepidermal nerve fiber density) without compromising proteasome inhibition or anti-myeloma efficacy [1]. This profile supports its application in mechanistic studies of CIPN pathogenesis and as a tool compound for screening neuroprotective strategies in oncology supportive care research.

Active Metabolite PK/PD Modeling

Suvecaltamide's two active metabolites (M01 and M02) independently modulate Cav3 channels with distinct off-target profiles [1]. This property makes suvecaltamide a valuable case study for researchers investigating the contribution of active metabolites to in vivo pharmacological effect, pharmacokinetic-pharmacodynamic (PK/PD) modeling of total active moiety, and the prediction of clinical outcomes from preclinical data in CNS drug development.

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